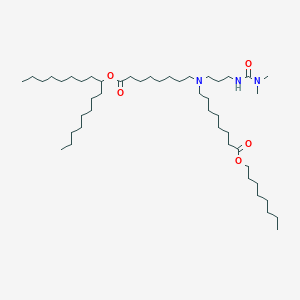
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound It features a long hydrocarbon chain with multiple functional groups, including ureido, octyloxy, and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including:
Formation of the Ureido Group: This can be achieved by reacting an amine with an isocyanate.
Attachment of the Octyloxy Group: This step may involve etherification reactions.
Formation of the Amino Group: This can be done through reductive amination or other amine-forming reactions.
Final Assembly: The final step would involve coupling the various fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation at the amino or hydrocarbon chain, forming oxides or ketones.
Reduction: Reduction reactions could target the ureido group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the amino or ureido groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like alkoxides or amines.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the synthesis of polymers or nanomaterials.
Biology and Medicine
Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design.
Bioconjugation: It could be used to modify biomolecules for research or therapeutic purposes.
Industry
Surfactants: The compound’s amphiphilic nature could make it useful in formulations of surfactants or emulsifiers.
Coatings: Its chemical stability might make it suitable for use in protective coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. In drug development, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The ureido and amino groups could form hydrogen bonds or ionic interactions with biological targets, while the hydrocarbon chain might influence membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Similar compounds might include other long-chain hydrocarbons with ureido and amino groups.
Octyloxy Derivatives: Compounds with similar octyloxy groups might share some chemical properties.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other compounds, potentially offering unique reactivity and applications.
Eigenschaften
Molekularformel |
C47H93N3O5 |
|---|---|
Molekulargewicht |
780.3 g/mol |
IUPAC-Name |
octyl 8-[3-(dimethylcarbamoylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C47H93N3O5/c1-6-9-12-15-20-27-35-44(36-28-21-16-13-10-7-2)55-46(52)38-30-23-19-25-32-41-50(42-34-39-48-47(53)49(4)5)40-31-24-18-22-29-37-45(51)54-43-33-26-17-14-11-8-3/h44H,6-43H2,1-5H3,(H,48,53) |
InChI-Schlüssel |
QROKRPGVRANEFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


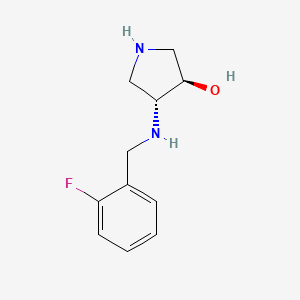
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363569.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13363577.png)
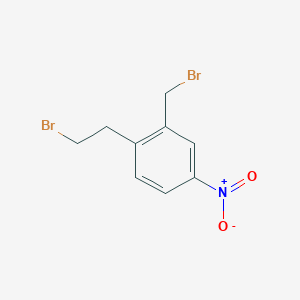
![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363591.png)
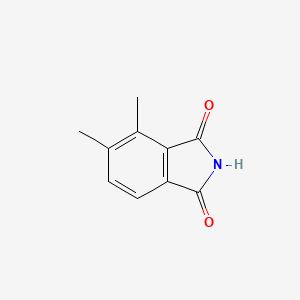
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
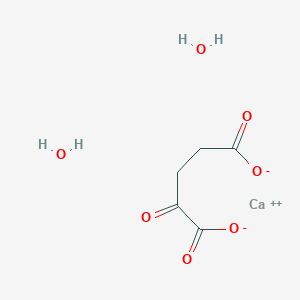
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13363631.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
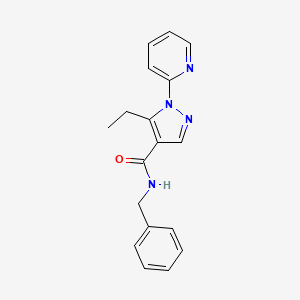
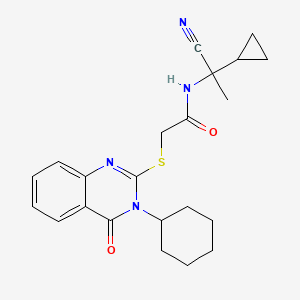
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
